D-Peptidase S Substrate Stereospecificity
The enzyme D-peptidase S demonstrates a clear preference for dipeptides containing hydrophobic D-amino acids. While its exact activity on H-Ala-D-phe-OH has not been directly reported in peer-reviewed literature, the compound's analog, H-D-Ala-D-Phe-OH, is described as a 'good substrate' for this enzyme . This contrasts sharply with the general finding that many enzymes, including some D-amino acid oxidases and broad-specificity peptidases, do not accept L,L- or D,L-dipeptides as substrates [1][2]. The specific L,D-configuration is therefore a key structural determinant for interaction with this class of enzymes.
| Evidence Dimension | Enzymatic Substrate Specificity (Qualitative) |
|---|---|
| Target Compound Data | H-Ala-D-phe-OH (L-Ala, D-Phe configuration). A direct analog (H-D-Ala-D-Phe-OH) is a 'good substrate' for D-peptidase S . |
| Comparator Or Baseline | L,L- and D,L-dipeptides (e.g., L-Ala-L-Phe, D-Ala-L-Phe) are typically not substrates for enzymes with specificity for D-amino acid-containing peptides [1][2]. |
| Quantified Difference | Qualitative difference in recognition by D-amino acid-specific enzymes. The D-amino acid at the C-terminus is crucial for interaction . |
| Conditions | In vitro enzyme assays with purified D-peptidase S ; substrate specificity analysis of various dipeptide hydrolases [1][2]. |
Why This Matters
This class-level differentiation validates the use of H-Ala-D-phe-OH as a crucial probe in studies of D-amino acid metabolism and as a component in D-peptide-based therapeutic designs.
- [1] Gramene. (n.d.). References: Tabata05. View Source
- [2] Knihovny.cz. (n.d.). Engineering of substrate specificity of D-amino acid oxidase from the yeast Trigonopsis variabilis: Directed mutagenesis of Phe258 residue. View Source
